4-Chloro Trazodone Isomer
Overview
Description
4-Chloro Trazodone Isomer is a chemical compound with the molecular formula C19H22ClN5O and a molecular weight of 371.8639. It belongs to the class of tricyclic antidepressants and is structurally related to trazodone. This compound is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring, which is further connected to a triazolopyridine moiety .
Mechanism of Action
Target of Action
The primary target of the 4-Chloro Trazodone Isomer, an isomer of Trazodone, is the serotonin receptor . This compound acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . The role of these targets is crucial in the regulation of mood, anxiety, and sleep, which are often disrupted in conditions like depression.
Mode of Action
The this compound works by inhibiting the reuptake of serotonin and blocking both histamine and alpha-1-adrenergic receptors . This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission and leading to improved mood and reduced anxiety .
Biochemical Pathways
The biochemical pathways affected by the this compound are primarily those involving serotonin, histamine, and adrenergic signaling . By inhibiting serotonin reuptake and blocking histamine and alpha-1-adrenergic receptors, this compound can alter the balance of neurotransmitters in the brain, potentially leading to changes in mood, sleep, and anxiety .
Result of Action
The this compound has been shown to inhibit apomorphine-induced stereotypy in mice . It also induces catalepsy in mice
Biochemical Analysis
Biochemical Properties
The 4-Chloro Trazodone Isomer interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may interact with the enzymes and proteins involved in the biochemical reactions that lead to stereotypy.
Cellular Effects
The this compound has been found to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit apomorphine-induced stereotypy in mice , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Preparation Methods
The synthesis of 4-Chloro Trazodone Isomer involves several steps, typically starting with the formation of the triazolopyridine core. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Chloro Trazodone Isomer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like halogens or nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Chloro Trazodone Isomer has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological targets, including neurotransmitter receptors and enzymes.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is utilized in the development of new pharmaceutical formulations and as a precursor in the synthesis of related compounds
Comparison with Similar Compounds
4-Chloro Trazodone Isomer can be compared with other similar compounds, such as:
Trazodone: Both compounds share a similar triazolopyridine core, but this compound has a chlorophenyl group, which may influence its pharmacological properties.
Nefazodone: Another triazolopyridine derivative, differing in its substitution pattern and receptor affinity.
Mirtazapine: A tetracyclic antidepressant with a different core structure but similar receptor interactions.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer distinct therapeutic advantages or research opportunities.
Properties
IUPAC Name |
2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZALSYWCGGMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166209 | |
Record name | 4-Chloro trazodone isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157072-19-0 | |
Record name | 4-Chloro trazodone isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro trazodone isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO TRAZODONE ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M849PY6808 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.